molecular formula C17H17N3O2S B12113983 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((4-methoxyphenoxy)methyl)-4-(4-methylphenyl)- CAS No. 107951-98-4

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((4-methoxyphenoxy)methyl)-4-(4-methylphenyl)-

Cat. No.: B12113983
CAS No.: 107951-98-4
M. Wt: 327.4 g/mol
InChI Key: GEGCDORLSBRJGG-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((4-methoxyphenoxy)methyl)-4-(4-methylphenyl)- is a heterocyclic compound featuring a triazole ring. This compound is notable for its diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((4-methoxyphenoxy)methyl)-4-(4-methylphenyl)- typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution Reactions:

    Final Assembly: The final compound is obtained by coupling the substituted triazole intermediate with the desired phenoxy and phenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially yielding dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Halogenated precursors, along with bases or acids, are typically employed in substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydro or tetrahydro derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. It has been studied for its antimicrobial, antifungal, and anticancer activities.

Industry

In industry, this compound can be used in the development of new polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((4-methoxyphenoxy)methyl)-4-(4-methylphenyl)- involves interactions with various molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or disrupting biological pathways. The phenoxy and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar reactivity but lacking the additional substituents.

    Benzotriazole: Another triazole derivative with a fused benzene ring, offering different chemical properties.

    Thiadiazole: A related heterocycle with sulfur and nitrogen atoms, exhibiting distinct reactivity patterns.

Uniqueness

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((4-methoxyphenoxy)methyl)-4-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts unique chemical and biological properties

This compound’s distinct structure and reactivity make it a valuable subject for ongoing research and development in various scientific fields.

Properties

CAS No.

107951-98-4

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

3-[(4-methoxyphenoxy)methyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N3O2S/c1-12-3-5-13(6-4-12)20-16(18-19-17(20)23)11-22-15-9-7-14(21-2)8-10-15/h3-10H,11H2,1-2H3,(H,19,23)

InChI Key

GEGCDORLSBRJGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)OC

Origin of Product

United States

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